1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C14H19N3 This compound features a pyrazole ring substituted with a tert-butylphenylmethyl group
Preparation Methods
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-tert-butylbenzyl chloride with 3-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine can be compared with similar compounds such as:
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine: Another structural isomer with the amino group at the 5-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)12-6-4-11(5-7-12)10-17-9-8-13(15)16-17/h4-9H,10H2,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKNSBOZNGYIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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